gamma-Carboxyglutamate

Catalog No.
S773228
CAS No.
53445-96-8
M.F
C6H9NO6
M. Wt
191.14 g/mol
Availability
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gamma-Carboxyglutamate

CAS Number

53445-96-8

Product Name

gamma-Carboxyglutamate

IUPAC Name

3-aminopropane-1,1,3-tricarboxylic acid

Molecular Formula

C6H9NO6

Molecular Weight

191.14 g/mol

InChI

InChI=1S/C6H9NO6/c7-3(6(12)13)1-2(4(8)9)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)(H,12,13)

InChI Key

UHBYWPGGCSDKFX-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)C(=O)O)C(C(=O)O)N

Synonyms

1 Carboxyglutamic Acid, 1-Carboxyglutamic Acid, 3-Amino-1,1,3-propanetricarboxylic Acid, gamma Carboxyglutamate, gamma Carboxyglutamic Acid, gamma-Carboxyglutamate, gamma-Carboxyglutamic Acid

Canonical SMILES

C(C(C(=O)O)C(=O)O)C(C(=O)O)N

Description

The exact mass of the compound gamma-Carboxyglutamate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Gamma-Carboxyglutamate is a unique amino acid that plays a critical role in various biological processes, particularly in the blood coagulation cascade. It is formed through the post-translational modification of glutamic acid residues, a process known as gamma-carboxylation, which requires vitamin K as a cofactor. This modification imparts the ability to bind calcium ions, making gamma-carboxyglutamate essential for the function of several vitamin K-dependent proteins involved in coagulation, such as prothrombin and factors VII, IX, and X .

The synthesis of gamma-carboxyglutamate involves several key steps:

  • Substrate: The reaction begins with glutamic acid.
  • Enzyme: A vitamin K-dependent carboxylase catalyzes the reaction.
  • Mechanism:
    • The gamma-proton on glutamic acid is abstracted.
    • Carbon dioxide is then added to form gamma-carboxyglutamate.
  • Cofactor: Vitamin K is essential for this reaction, facilitating the conversion through an active intermediate .

Additionally, gamma-carboxyglutamate can undergo further chemical modifications, such as thermal decarboxylation to yield glutamic acid or the formation of pyro-gamma-carboxyglutamic acid under specific conditions .

Gamma-Carboxyglutamate exhibits significant biological activity primarily through its role in calcium binding. The presence of this amino acid in proteins allows them to interact effectively with calcium ions, which is crucial for their structural integrity and function. For instance, in coagulation factors, gamma-carboxyglutamate residues are vital for binding to calcium ions, facilitating the assembly of these proteins on membrane surfaces during clot formation . The absence of gamma-carboxyglutamate can lead to impaired coagulation and increased bleeding risk.

Gamma-Carboxyglutamate is synthesized endogenously in the body through:

  • Post-Translational Modification: This occurs in the liver where glutamic acid residues in proteins are modified by carboxylation.
  • Enzymatic Reaction: The process is catalyzed by a hepatic carboxylase enzyme that requires reduced vitamin K, oxygen, and carbon dioxide as substrates .
  • Chemical Synthesis: Laboratory methods have been developed for synthesizing gamma-carboxyglutamate and its derivatives using various organic chemistry techniques .

Gamma-Carboxyglutamate has several important applications:

  • Medical Research: Understanding its role in coagulation has implications for developing treatments for bleeding disorders.
  • Pharmaceuticals: Compounds containing gamma-carboxyglutamate are explored for their potential therapeutic effects in enhancing blood coagulation mechanisms.
  • Nutritional Biochemistry: It is studied for its role in bone health due to its presence in osteocalcin and other bone-related proteins .

Studies have highlighted the interactions between gamma-carboxyglutamate and various metal ions, particularly calcium. These interactions are crucial for the functionality of vitamin K-dependent proteins. For example:

  • The binding of calcium ions to gamma-carboxyglutamate residues facilitates conformational changes necessary for protein activity.
  • Research has shown that mutations affecting gamma-carboxylation can lead to altered binding affinities and functional impairments in coagulation factors .

Several compounds share structural or functional similarities with gamma-carboxyglutamate:

CompoundStructural FeaturesUnique Properties
Glutamic AcidContains a carboxylic acid side chainPrecursor to gamma-carboxyglutamate; lacks calcium-binding properties
Beta-CarboxyethylamineSimilar dicarboxylic structureNot involved in calcium binding; different biological roles
HydroxyprolineContains hydroxyl groupsImportant for collagen stability; does not bind calcium
Aspartic AcidSimilar amino acid structureDoes not undergo gamma-carboxylation; different functional roles

Gamma-Carboxyglutamate is unique due to its specific post-translational modification involving vitamin K, which enables it to bind calcium ions effectively—an essential feature not shared by these other amino acids .

XLogP3

-3.7

Sequence

X

Other CAS

56271-99-9
53861-57-7
53445-96-8

Dates

Modify: 2023-07-21

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